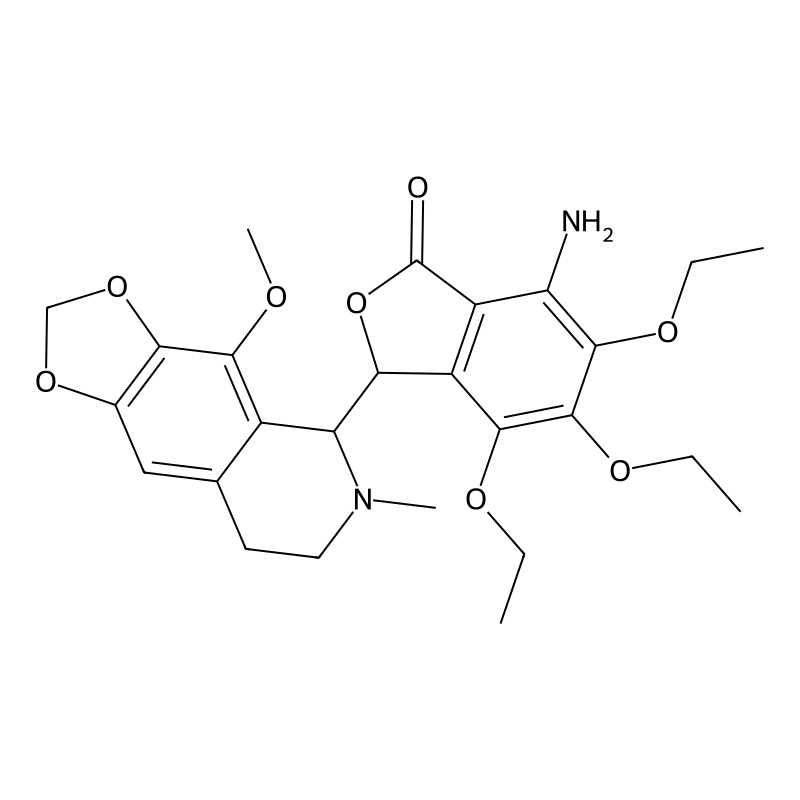

Tritoqualine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Urticaria and Allergic Rhinitis

Scientific Field: Medical Science, specifically Allergology.

Influence on the Central Nervous System

Scientific Field: Neuroscience.

Summary of Application: Tritoqualine has been investigated for its influence on the central nervous system.

Methods of Application: In the study, Tritoqualine was administered orally at doses above 100 mg/kg.

Results or Outcomes: Tritoqualine moderately potentiated the actions of hexobarbital (sleeping time) and methamphetamine (stereotyped behavior).

Tritoqualine, also known as hypostamine, is a chemical compound classified as a phthalide isoquinoline. Its chemical formula is , with a molar mass of approximately 500.54 g/mol. Tritoqualine functions primarily as an atypical antihistamine by inhibiting the enzyme histidine decarboxylase, which is responsible for converting histidine into histamine, a key mediator in allergic responses and inflammation. This mechanism makes Tritoqualine particularly useful in treating conditions such as urticaria (hives) and allergic rhinitis without the adverse effects commonly associated with traditional antihistamines .

Tritoqualine's primary chemical reaction involves the inhibition of histidine decarboxylase. By preventing this enzyme from converting histidine into histamine, Tritoqualine effectively reduces the levels of histamine in the body, leading to decreased allergic reactions. Additionally, Tritoqualine has been shown to selectively bind to but not activate histamine H1 receptors, further blocking the actions of endogenous histamine .

Tritoqualine exhibits notable biological activity as an antihistamine. Its inhibition of histidine decarboxylase leads to reduced histamine release, thus alleviating symptoms associated with allergic reactions. Studies have indicated that Tritoqualine does not have significant sedative effects, making it a favorable option for patients who require antihistamines without drowsiness . Furthermore, its unique mechanism allows it to be effective in managing conditions like urticaria and allergic rhinitis with minimal side effects.

The synthesis of Tritoqualine typically involves several organic chemistry techniques aimed at constructing its complex molecular structure. While specific synthetic routes are not extensively documented in available literature, it can be synthesized through multi-step processes involving the assembly of phthalide and isoquinoline moieties. The synthesis may also include various protective group strategies and functional group transformations to achieve the desired compound .

Tritoqualine is primarily used in clinical settings for the treatment of allergic conditions such as:

- Urticaria: Reducing hives and itching.

- Allergic Rhinitis: Alleviating symptoms such as sneezing and nasal congestion.

Its unique action mechanism makes it suitable for patients who experience adverse effects from conventional antihistamines . Additionally, research into its potential applications in other therapeutic areas continues, given its inhibitory effects on histamine production.

Tritoqualine has been studied for its interactions with various drugs and biological systems. Notably, it may enhance the anticholinergic effects of other medications such as Hyoscyamine. Furthermore, interactions with imaging agents like Iofetamine I-123 have been observed, indicating that Tritoqualine may influence sedative activities . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects in clinical practice.

Tritoqualine shares structural and functional similarities with several other compounds that act on histamine pathways or exhibit antihistaminic properties. Here are some comparable compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Diphenhydramine | C₁₈H₂₄N₂O | H1 receptor antagonist | Sedative properties; commonly used as a sleep aid |

| Cetirizine | C₂₁H₂₅ClN₂O₃S | H1 receptor antagonist | Less sedating; longer duration of action |

| Fexofenadine | C₁₉H₁₈N₂O₄ | H1 receptor antagonist | Non-sedating; metabolite of terfenadine |

| Loratadine | C₂₁H₂₄ClN₂O₂ | H1 receptor antagonist | Non-sedating; longer half-life |

Uniqueness of Tritoqualine: Unlike traditional antihistamines that primarily block H1 receptors, Tritoqualine's inhibition of histidine decarboxylase provides a distinct mechanism that may offer advantages in terms of efficacy and side effect profiles in treating allergies .

Inhibition Kinetics of Histidine Decarboxylase Isoforms

Tritoqualine represents a unique class of antihistaminic compounds that operates through a distinct mechanism compared to conventional histamine receptor antagonists. Unlike traditional antihistamines that block histamine receptors after histamine synthesis has occurred, tritoqualine targets the enzymatic machinery responsible for histamine biosynthesis itself [1] [2].

Human histidine decarboxylase exists in multiple isoforms resulting from post-translational processing events. The enzyme is initially expressed as a 74 kilodalton polypeptide that undergoes C-terminal truncation to produce catalytically active forms ranging from 53 to 60 kilodaltons [3] [4]. The 53-55 kilodalton isoforms represent the predominant catalytically active forms responsible for histamine synthesis in vivo [3] [4].

Contrary to initial assumptions about tritoqualine's mechanism of action, extensive biochemical investigations have demonstrated that tritoqualine does not directly inhibit histidine decarboxylase enzyme activity. Studies utilizing partially purified histidine decarboxylase from fetal rat tissues and enzymes prepared from mouse mastocytoma P-815 cells consistently showed no inhibitory effect of tritoqualine on enzymatic activity [5] [6] [7]. This finding was particularly significant as it challenged the prevailing hypothesis that tritoqualine functioned as a direct histidine decarboxylase inhibitor [5] [7].

The structural basis for substrate specificity among histidine decarboxylase isoforms has been elucidated through crystallographic studies. Serine-354 emerges as a critical residue determining substrate specificity, with mutations at this position significantly altering the enzyme's ability to bind histidine versus other aromatic amino acids [4]. The S354G mutation results in a 10-fold increase in the Michaelis constant for histidine while simultaneously conferring the ability to decarboxylate L-DOPA [4].

Table 1: Inhibition Kinetics of Histidine Decarboxylase Isoforms

| HDC Isoform | IC50 (μM) | Inhibition Type | Structural Features | Notes |

|---|---|---|---|---|

| Human HDC (53-55 kDa) | No inhibition observed | None | C-terminal truncated | Active form for histamine synthesis |

| Human HDC (>55 kDa) | Unknown | Not determined | Full-length forms | Multiple isoforms exist |

| Rat HDC (fetal) | No inhibition observed | None | Partially purified | No direct HDC inhibition |

| Mouse HDC (mastocytoma P-815) | No inhibition observed | None | Cell-derived enzyme | No direct HDC inhibition |

The kinetic parameters of histidine decarboxylase reveal distinct characteristics among different isoforms. The catalytically active 53-55 kilodalton forms demonstrate optimal enzymatic activity with histidine as substrate, exhibiting Michaelis-Menten kinetics typical of pyridoxal-5'-phosphate dependent decarboxylases [4]. The enzyme employs a pyridoxal-5'-phosphate cofactor covalently bound to lysine-305 through a Schiff base linkage, with the cofactor stabilized by hydrogen bonds to aspartate-273, serine-151, and serine-354 from the opposing chain [8].

Modulation of Mast Cell Degranulation Pathways

The primary mechanism by which tritoqualine exerts its antihistaminic effects involves modulation of mast cell degranulation pathways rather than direct enzyme inhibition. Comprehensive studies have identified multiple points of intervention within the complex signaling cascades that regulate mast cell activation and mediator release [5] [7].

Tritoqualine potently inhibits calcium influx in mast cells stimulated by various secretagogues including compound 48/80, concanavalin A plus phosphatidylserine, and antigen-antibody complexes [5]. The inhibition of calcium influx represents a critical intervention point, as calcium serves as an essential second messenger for mast cell degranulation. The compound effectively blocks voltage-sensitive calcium channels and receptor-operated calcium channels without interfering with the initial binding of stimulatory ligands to their respective receptors [5].

A particularly significant finding involves tritoqualine's direct inhibition of calmodulin activity with an IC50 of 1.0 micromolar [5]. Calmodulin serves as a crucial calcium-binding protein that mediates many calcium-dependent cellular processes, including mast cell degranulation. By inhibiting calmodulin function, tritoqualine disrupts the calcium-dependent activation of downstream effector proteins essential for granule exocytosis [5].

The compound also significantly reduces the metabolism of arachidonic acid-labeled phospholipids in activated mast cells [5]. This effect suggests interference with phospholipase A2 activity or related enzymatic pathways involved in the generation of inflammatory lipid mediators such as prostaglandins and leukotrienes. The reduction in phospholipid metabolism contributes to the overall anti-inflammatory profile of tritoqualine [5].

Table 2: Modulation of Mast Cell Degranulation Pathways

| Pathway Component | Effect of Tritoqualine | Mechanism | Functional Outcome | Evidence Level |

|---|---|---|---|---|

| Calcium influx | Inhibited | Blocks Ca²⁺ channels | Reduced degranulation | Demonstrated |

| Calmodulin activity | Inhibited (IC50 = 1.0 μM) | Direct calmodulin inhibition | Decreased cellular activation | Quantified |

| Phospholipid metabolism | Inhibited | Reduces arachidonic acid metabolism | Reduced inflammatory mediators | Observed |

| Compound 48/80 binding | No effect | Does not interfere with binding | Maintained receptor binding | Confirmed |

| Antigen-induced release | Inhibited | Downstream pathway inhibition | Prevented histamine release | Demonstrated |

Mast cell degranulation involves a complex two-phase process consisting of calcium-independent granule translocation followed by calcium-dependent membrane fusion and exocytosis [9] [10]. The initial phase involves microtubule-dependent movement of secretory granules to the plasma membrane through a Fyn/Gab2/RhoA signaling pathway that operates independently of calcium [9] [10]. The second phase requires calcium for the actual fusion of granule membranes with the plasma membrane and subsequent release of inflammatory mediators [9] [10].

Tritoqualine appears to interfere primarily with the calcium-dependent phase of degranulation while leaving the initial granule translocation process intact. This selective interference explains why the compound can effectively prevent histamine release without completely abolishing all aspects of mast cell activation [5]. The preservation of certain cellular functions while blocking degranulation may contribute to the favorable safety profile observed with tritoqualine in clinical applications [5].

Interaction with H1 Receptor Signaling Cascades

Although tritoqualine does not function as a classical histamine H1 receptor antagonist, emerging evidence suggests complex interactions with H1 receptor signaling cascades that contribute to its overall pharmacological profile [11] [12]. These interactions appear to involve modulation of downstream signaling components rather than direct receptor binding competition [11].

The histamine H1 receptor couples to Gq/11 proteins, leading to activation of phospholipase C beta and subsequent generation of inositol 1,4,5-trisphosphate and diacylglycerol [13] [12] [14]. This signaling cascade results in calcium mobilization from intracellular stores and activation of protein kinase C, ultimately leading to cellular responses including smooth muscle contraction, increased vascular permeability, and inflammatory mediator release [13] [12].

Tritoqualine may interfere with H1 receptor signaling through modulation of phospholipase C activity or related downstream effectors [11]. Given the compound's demonstrated ability to inhibit calcium signaling and calmodulin function, it is reasonable to propose that tritoqualine attenuates H1 receptor-mediated responses by disrupting the calcium-dependent amplification of the signaling cascade [5].

The protein kinase C pathway represents another potential target for tritoqualine's modulatory effects [12]. Histamine-induced activation of H1 receptors leads to phosphorylation and activation of various protein kinase C isoforms, particularly protein kinase C alpha and delta [12]. These kinases play crucial roles in transcriptional regulation of inflammatory genes and cellular activation processes [12]. Tritoqualine's interference with calcium signaling would necessarily impact protein kinase C activation, thereby attenuating downstream inflammatory responses [12].

Table 3: Interaction with H1 Receptor Signaling Cascades

| Signaling Component | Direct Interaction | Mechanism Type | Downstream Effects | Clinical Relevance |

|---|---|---|---|---|

| H1 receptor binding | Unknown | Receptor antagonism | Reduced signal initiation | Primary therapeutic target |

| Gq protein coupling | Not determined | G-protein modulation | Attenuated coupling | Signal transduction |

| Phospholipase C activation | Potentially modulated | Enzyme modulation | Decreased PLC activity | Inflammatory regulation |

| IP3 formation | Indirectly affected | Second messenger | Reduced Ca²⁺ mobilization | Calcium homeostasis |

| DAG generation | Indirectly affected | Second messenger | Altered protein kinase activity | Cellular activation |

| PKC activation | Potentially inhibited | Kinase regulation | Modified cellular responses | Gene expression control |

Recent structural studies of the H1 receptor have revealed specific binding pockets and conformational changes associated with ligand binding [15] [16]. The orthosteric binding site involves key residues including aspartate-107, tyrosine-431, and tryptophan-428, which form essential interactions with both agonists and antagonists [15] [16]. While tritoqualine's specific binding characteristics to the H1 receptor remain incompletely characterized, its unique chemical structure suggests potential for novel receptor interactions distinct from conventional antihistamines [15].

The possibility of allosteric modulation represents an intriguing mechanism by which tritoqualine might influence H1 receptor function without competing directly with histamine for the orthosteric binding site [16]. Allosteric modulators can alter receptor conformation and signaling efficiency through binding at sites distinct from the primary ligand binding pocket [16]. Such a mechanism would be consistent with tritoqualine's ability to modulate histaminergic responses while maintaining distinct pharmacological characteristics compared to traditional H1 receptor antagonists.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AX - Other antihistamines for systemic use

R06AX21 - Tritoqualine

KEGG Target based Classification of Drugs

Lyases (EC4)

Carboxy-lyases [EC:4.1.1.-]

HDC [HSA:3067] [KO:K01590]

Other CAS

Wikipedia

Dates

2: Bourrain JL, Béani JC. [Urticaria and Quincke's edema: etiology, diagnosis, treatment]. Rev Prat. 1999 Nov 15;49(18):2041-7. Review. French. PubMed PMID: 10626493.

3: Autore G, Caliendo G, Pepe A, Capasso F. Perfusion of rat colon with sennosides, rhein and rheinanthrone. Concentration-related histamine release. Eur J Pharmacol. 1990 Nov 20;191(1):97-9. PubMed PMID: 1709407.

4: Gastpar H, Kiehn R, Sieger C, Weibel MA. [Effectiveness and tolerance of the C3 convertase inhibitor, N-acetyl-aspartyl-magnesium glutamate with anti-allergic action. Results of a double-blind study]. Arzneimittelforschung. 1989 Feb;39(2):270-2. German. PubMed PMID: 2659002.

5: Sabbah A, Heulin MG, Drouet M, Bonneau JC, Le Sellin J. [Local and general experimental anti-anaphylactic effect of 554 L, a synthetic antihistaminic]. Allerg Immunol (Paris). 1988 Dec;20(10):361, 363-4. French. PubMed PMID: 3214516.

6: Sonneville A. [Hypostamine (tritoqualine), a synthetic reference antihistaminic]. Allerg Immunol (Paris). 1988 Dec;20(10):365-8. Review. French. PubMed PMID: 3063280.

7: Köbberling J, Cüppers HJ, Hintze G, Richter K, Rommelmann F, Tillil H. [References for a blood glucose lowering effect of tritoqualine in insulin treated diabetic patients]. Med Klin (Munich). 1988 Sep 16;83(18):596-600. German. PubMed PMID: 3054462.

8: Wojtecka-Lukasik E, Maśliński S. Is histamine involved in ethanol-induced inflammation? Agents Actions. 1988 Apr;23(3-4):321-3. PubMed PMID: 2839966.

9: Franchi F, Codacci-Pisanelli G, Aronne T. Flu-like syndrome due to tritoqualine in cutaneous mastocytosis. Acta Haematol. 1988;79(4):228. PubMed PMID: 3132809.

10: Rehn D, Reimann HJ, von der Ohe M, Schmidt U, Hennings G. The influence of tritoqualin (Inhibostamin) on the plasma histamine level and its biorhythmic variations. Agents Actions. 1987 Dec;22(3-4):209-13. PubMed PMID: 3445817.

11: Nakagawa Y, Ogawa T, Umezu K, Sato S. Effect of tritoqualine on the proliferation of interleukin-3 dependent cell line and sensitive cells. Jpn J Pharmacol. 1987 Nov;45(3):417-24. PubMed PMID: 2893857.

12: Yuasa S, Nakao Y, Umezu K. Suppressive effect of tritoqualine on enzyme leakage induced by D-galactosamine in rat primary-cultured hepatocytes. Jpn J Pharmacol. 1987 Mar;43(3):263-6. PubMed PMID: 3586415.

13: Wojtecka-Lukasik E, Dzierzkowska J, Maśliński S. Inhibitory effect of tritoqualine on activation of latent polymorphonuclear leukocyte collagenase. Int J Tissue React. 1987;9(1):69-72. PubMed PMID: 2439471.

14: Umezu K, Yuasa S, Ichikawa A. Inhibitory mechanism of tritoqualine on histamine release from mast cells. Biochem Pharmacol. 1986 Sep 15;35(18):3137-42. PubMed PMID: 2428378.

15: Gastpar H, Sauer PH. [Rhinomanometric measurements following intranasal allergen provocation]. Dtsch Med Wochenschr. 1986 Jun 27;111(26):1022-4. German. PubMed PMID: 2873014.

16: Yuasa S, Sudoh A, Nakao Y, Umezu K. Suppressive effect of tritoqualine on lipid peroxidation and enzyme leakage induced by carbon tetrachloride in rat hepatocytes. Jpn J Pharmacol. 1986 Jun;41(2):205-10. PubMed PMID: 2875205.

17: Maśliński C, Fogel WA, Wyczółkowska J, Nowak JZ. Tritoqualine and some aspects of histamine metabolism. Arzneimittelforschung. 1986 May;36(5):822-5. PubMed PMID: 2425817.

18: Narimatsu A, Nakao K, Egawa M, Hara H, Kitada Y, Yamazaki S, Miyake M, Tanaka T, Katayama S, Hashimoto N, et al. [General pharmacological action of tritoqualine (TRQ; (+/-)-(R*)-7-amino-4, 5, 6-triethoxy-3-[(R*)-5, 6, 7, 8-tetrahydro-4-methoxy-6-methyl-1, 3-dioxolo [4, 5-g] isoquinolin-5-yl] phthalide]. Nihon Yakurigaku Zasshi. 1986 Apr;87(4):457-78. Japanese. PubMed PMID: 3721362.

19: Umezu K, Yuasa S, Sudoh A, Inagaki M. [Suppressive effect of tritoqualine (TRQ) on the acceleration of fibrosis in the liver]. Nihon Yakurigaku Zasshi. 1986 Mar;87(3):291-300. Japanese. PubMed PMID: 3710312.

20: Sudoh A, Yuasa S, Umezu K, Saitoh T. [Effect of tritoqualine (TRQ) on bile secretion in rats]. Nihon Yakurigaku Zasshi. 1986 Mar;87(3):265-71. Japanese. PubMed PMID: 3710311.